molecular formula C15H16N2O B13022909 (6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone

(6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13022909
M. Wt: 240.30 g/mol
InChI Key: OOSWFHAEUIVYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone is an organic compound with a complex structure that includes a dimethylamino group, a methylpyridine ring, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone typically involves the Friedel-Crafts acylation of dimethylaniline with phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows:

COCl2+2C6H5NMe2(Me2NC6H4)2CO+2HCl\text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} COCl2​+2C6​H5​NMe2​→(Me2​NC6​H4​)2​CO+2HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of phosgene or triphosgene in a controlled environment is crucial to prevent hazardous conditions.

Chemical Reactions Analysis

Types of Reactions

(6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Alcohol derivatives of the ketone group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with molecular targets through its electron-rich aromatic rings and dimethylamino group. These interactions can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

[6-(dimethylamino)-2-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C15H16N2O/c1-11-13(9-10-14(16-11)17(2)3)15(18)12-7-5-4-6-8-12/h4-10H,1-3H3

InChI Key

OOSWFHAEUIVYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.